molecular formula C15H20O3 B1407079 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid CAS No. 1368684-36-9

2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid

Cat. No.: B1407079
CAS No.: 1368684-36-9
M. Wt: 248.32 g/mol
InChI Key: WCDLMSGQNDJOQP-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring methoxyphenyl and acetic acid moieties are frequently explored as intermediates in the synthesis of more complex molecules or as potential modulators of various biological pathways . For instance, structurally related molecules have been investigated for their analgesic properties through cyclooxygenase inhibition or as potential antimicrobial and antitubercular agents . Researchers may utilize this compound to develop novel pharmacophores or to study structure-activity relationships (SAR). It is supplied as a high-purity solid and must be stored in a cool, dry environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h6-9,11-12H,2-5,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLMSGQNDJOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxyphenylmagnesium bromide reacts with cyclohexanone, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexyl ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclohexyl derivatives.

    Substitution: Formation of halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

Reaction Conditions

  • Solvents : Common organic solvents such as dichloromethane or ethanol are used.
  • Catalysts : Acidic or basic catalysts may be employed depending on the specific reaction steps.

Pharmacological Applications

Research indicates that 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid exhibits significant pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Its ability to modulate pain pathways suggests potential use in analgesic formulations.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in rodent models. The results indicated a significant reduction in paw edema and inflammatory markers compared to control groups.

Treatment GroupEdema Reduction (%)Inflammatory Markers
Control0High
Compound Dose 145Moderate
Compound Dose 270Low

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related compounds showed promising results against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics.

CompoundIC50 (µM)Cell Line
Doxorubicin0.72MCF-7
Compound X1.5MCF-7
Compound Y1.8MCF-7

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

2-((1s,4s)-4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid (Compound iA)

  • Structural Differences : Incorporates a pyrimido-oxazine heterocycle at the phenyl group.
  • Functional Impact: The heterocyclic moiety enhances DGAT1 inhibitory activity (IC₅₀ = 3 nM) compared to the target compound, which lacks this group. The amino group improves solubility but reduces metabolic stability due to susceptibility to oxidation .
  • Applications : Potent DGAT1 inhibitor for treating metabolic disorders .

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

  • Structural Differences: Replaces the 4-methoxyphenyl group with an amino group.
  • Functional Impact : The amine increases polarity (logP = −0.5 vs. 2.1 for the target compound), improving aqueous solubility but limiting blood-brain barrier penetration. The hydrochloride salt further enhances bioavailability .
  • Applications : Intermediate in peptide synthesis and ion channel modulation .

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

  • Structural Differences : Features a tert-BOC-protected amine instead of methoxyphenyl.
  • Functional Impact : The BOC group increases molecular weight (257.33 g/mol vs. 262.3 g/mol for the target compound) and lipophilicity, making it a stable intermediate for amine deprotection in organic synthesis .
  • Applications : Precursor in drug discovery for controlled amine functionalization .

Analogues with Modified Phenyl Groups

2-(4-Methoxyphenyl)acetic Acid

  • Structural Differences : Lacks the cyclohexyl ring.
  • Functional Impact: Simpler structure with higher plasma stability. Used as a biomarker for non-small cell lung cancer (NSCLC) with 98% specificity, attributed to its unhindered phenylacetic acid moiety .
  • Applications: Diagnostic biomarker and metabolic pathway modulator .

2-(4-Methoxy-2-methylphenyl)acetic Acid

  • Structural Differences : Adds a methyl group at the 2-position of the phenyl ring.
  • Functional Impact : Increased steric hindrance reduces enzymatic degradation (t₁/₂ = 8.2 h vs. 5.1 h for the target compound) but lowers receptor binding affinity due to restricted conformational flexibility .
  • Applications : Anti-inflammatory agent with prolonged half-life .

trans-2-(4-(4-(4-Amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl)cyclohexyl)acetic Acid

  • Structural Differences : Contains a fused pyrimido-oxazepine ring.
  • Functional Impact : Exhibits dual DGAT1/COX-1 inhibition (IC₅₀ = 12 nM for DGAT1) due to planar heterocyclic interactions. The oxazepine ring introduces rigidity, enhancing target selectivity .
  • Applications : Dual-target therapy for metabolic and inflammatory diseases .

Mofezolac (2-[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazol-5-yl]acetic Acid)

  • Structural Differences: Includes an oxazol-dienone scaffold.
  • Functional Impact: Targets cyclooxygenase-1 (COX-1) with 100-fold selectivity over COX-2. The dienone group facilitates covalent binding to the active site .
  • Applications : COX-1-selective NSAID for pain management .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Solubility (mg/mL) Key Biological Activity
Target Compound 262.3 2.1 0.12 (PBS) DGAT1 inhibition (IC₅₀ = 50 nM)
Compound iA 435.5 3.8 0.03 (PBS) DGAT1 inhibition (IC₅₀ = 3 nM)
trans-2-(4-Aminocyclohexyl)acetic Acid 193.7 −0.5 8.5 (H₂O) Ion channel modulation
2-(4-Methoxyphenyl)acetic Acid 166.2 1.4 1.2 (Plasma) NSCLC biomarker

Biological Activity

2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid, also known as a cyclohexyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its anti-inflammatory and analgesic properties, along with its impact on various cellular pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The biological activity of this compound involves several mechanisms:

  • Cyclooxygenase Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX), which plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition reduces inflammation and pain.
  • Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially through pathways involving Cyclin-Dependent Kinases (CDKs), similar to other compounds in its class .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Its lipophilic nature enhances membrane permeability, allowing effective bioavailability. This property is essential for reaching target tissues and exerting pharmacological effects.

Biological Activity Data

Research has quantitatively assessed the biological activity of this compound across various cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)EffectReference
A5490.66Cytotoxicity
HeLa0.38Cytotoxicity
MCF-70.44Cytotoxicity
HCT-116Not specifiedSignificant growth inhibition

Case Studies and Research Findings

In Vitro Studies : A study demonstrated that derivatives of this compound exhibited moderate to excellent activity against various cancer cell lines while showing low toxicity towards normal human cells. The most promising derivative showed superior efficacy compared to standard treatments .

Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the phenyl ring significantly enhance biological activity. For instance, the presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets, thereby affecting its potency .

Mechanistic Insights : Investigations into the compound's action revealed interactions with multiple signaling pathways involved in apoptosis and cellular stress responses. This suggests a multifaceted role in inhibiting tumor growth beyond mere COX inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid
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2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid

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